3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-methyl-pyridin-2-ylamino-methyl substituent at the 3-position of the piperidine ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or kinase-targeting molecules due to its secondary amine functionality and steric protection offered by the tert-butyl ester .
Properties
IUPAC Name |
tert-butyl 3-[[(4-methylpyridin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-7-8-18-15(10-13)19-11-14-6-5-9-20(12-14)16(21)22-17(2,3)4/h7-8,10,14H,5-6,9,11-12H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMSKQAOZWMYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2CCCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671500 | |
| Record name | tert-Butyl 3-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-31-9 | |
| Record name | 1,1-Dimethylethyl 3-[[(4-methyl-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known as a derivative of piperidinecarboxylic acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a piperidine ring and a pyridine moiety, which are known to influence its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- SMILES : CCOC(=O)N1CCC(CC1)Nc1cc(C)ccn1
- Molecular Formula : C14H21N3O2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antiviral and antibacterial effects. A summary of its biological activities is provided in the table below.
Antiviral Activity
A study highlighted that derivatives containing the β-amino acid moiety, similar to this compound, exhibited potent antiviral properties against several viruses, including tobacco mosaic virus and HSV-1. The mechanism of action appears to involve interference with viral replication pathways .
Antibacterial Activity
The antibacterial properties of this compound were assessed against various bacterial strains. The results indicated moderate effectiveness, suggesting that further structural optimization could enhance its antibacterial potency .
Interaction with Nitric Oxide Synthase
The compound has been studied for its interaction with nitric oxide synthase (NOS), particularly in endothelial cells. Inhibiting NOS can have therapeutic implications in cardiovascular diseases, making this compound a candidate for further exploration in this area .
Case Studies
Several case studies illustrate the potential of this compound in therapeutic applications:
- Case Study on Antiviral Efficacy : In a controlled environment, derivatives similar to the compound were tested against HSV-1. The results showed a significant reduction in viral titers, indicating effective inhibition at concentrations lower than those required for traditional antiviral agents .
- Case Study on Bacterial Resistance : A comparative study assessed the antibacterial activity of various piperidine derivatives, including this compound. It was found that while it exhibited moderate activity, combinations with other antibiotics improved efficacy against resistant bacterial strains .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been investigated for its role as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting tyrosine kinases. Tyrosine kinase inhibitors (TKIs) are crucial in treating cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). For instance, derivatives of this compound can serve as precursors to drugs like imatinib and nilotinib, which are well-known TKIs used in oncology .
1.2 Anticancer Activity
Research indicates that compounds related to 3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester exhibit potential anticancer properties. These compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. Studies have shown that modifications of the piperidine core can enhance the selectivity and potency of these compounds against cancer cell lines .
Synthetic Biology
2.1 Chemical Synthesis
This compound is utilized in various synthetic routes to develop more complex molecules. Its structure allows for functionalization at different positions, making it a versatile building block in organic synthesis. The tert-butyl ester group provides stability and facilitates further reactions, such as hydrolysis or transesterification, which are essential in creating diverse chemical entities .
2.2 Bioconjugation
The ability to modify the piperidine moiety makes this compound suitable for bioconjugation techniques, where it can be linked to biomolecules like proteins or nucleic acids for targeted delivery systems in drug development. This application is particularly relevant in creating targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Biochemical Probes
3.1 Mechanistic Studies
Due to its specific interactions with biological targets, this compound can serve as a biochemical probe to study enzyme mechanisms or receptor-ligand interactions. By labeling the compound appropriately, researchers can track its behavior in biological systems, providing insights into cellular processes and drug action mechanisms.
3.2 Structure-Activity Relationship (SAR) Studies
The structural features of this compound allow it to be used in SAR studies to identify key functional groups that contribute to biological activity. This information is crucial for optimizing lead compounds during drug discovery processes.
Data Tables
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Intermediate for TKIs | Targeted cancer treatment |
| Synthetic Biology | Building block for complex molecules | Versatility in synthesis |
| Biochemical Probes | Mechanistic studies | Insights into drug action mechanisms |
| Structure-Activity Relationship | Optimization of lead compounds | Enhanced efficacy and selectivity |
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of derivatives based on this compound against human leukemia cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further development .
Case Study 2: Synthesis of Novel TKIs
Researchers synthesized a series of TKIs using this compound as a starting material. The synthesized compounds exhibited promising activity against Bcr-Abl positive cells, demonstrating their potential utility in treating resistant forms of leukemia .
Comparison with Similar Compounds
Key Structural and Functional Insights
Heterocyclic vs. Aromatic Substituents: The target compound’s pyridine ring (aromatic, basic nitrogen) contrasts with pyrimidine analogs (e.g., ), which offer additional hydrogen-bonding sites for target engagement. Pyrimidine derivatives (e.g., ) are often preferred in kinase inhibitor design due to their ability to mimic ATP’s purine ring . Benzylamino derivatives (e.g., ) exhibit higher aqueous solubility but reduced metabolic stability compared to heterocyclic analogs.
Substituent Position on Piperidine :
- Substituents at C3 (target compound) vs. C4 (e.g., ) alter steric accessibility. C3-substituted analogs may exhibit better conformational flexibility for binding pocket accommodation.
Methylation of the amino group (e.g., ) reduces polarity, which may prolong half-life but decrease solubility.
Preparation Methods
Raw Materials and Key Intermediates
The synthesis typically starts from commercially available or readily synthesizable intermediates:
Piperidine-1-carboxylic acid tert-butyl ester : This is the protected form of piperidine carboxylic acid, where the carboxyl group is masked as a tert-butyl ester to prevent side reactions during amine functionalization.
4-Methyl-pyridin-2-ylamine : The amino-substituted pyridine derivative serves as the nucleophile for the coupling step.
Formaldehyde or formaldehyde equivalents : Used as a methylene linker to connect the piperidine and pyridine units via a Mannich-type reaction or reductive amination.
General Synthetic Strategy
The preparation involves a reductive amination or Mannich reaction approach, where the 4-methyl-pyridin-2-ylamine is linked to the piperidine derivative through a methylene bridge at the 3-position of the piperidine ring.
Typical synthetic steps include:
Protection of the piperidine carboxylic acid : Conversion to tert-butyl ester to afford stability during subsequent reactions.
Formation of the imine intermediate : Reaction of 4-methyl-pyridin-2-ylamine with formaldehyde to form an imine or iminium ion intermediate.
Nucleophilic substitution or reductive amination : The imine intermediate reacts with the 3-position of the piperidine ring, often under reductive conditions (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), to form the desired aminomethyl linkage.
Purification and characterization : The final compound is isolated, typically by chromatographic methods, and characterized by spectroscopic techniques.
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperidine-1-carboxylic acid + tert-butanol + acid catalyst | Esterification to form tert-butyl ester | Protected piperidine derivative |
| 2 | 4-Methyl-pyridin-2-ylamine + formaldehyde (aqueous or paraformaldehyde) | Formation of imine intermediate | Reactive intermediate for coupling |
| 3 | Protected piperidine + imine + reducing agent (e.g., NaBH(OAc)3) | Reductive amination at 3-position of piperidine | Formation of 3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester |
| 4 | Purification (chromatography, crystallization) | Isolation of pure compound | >98% purity compound |
Research Findings and Process Optimization
The choice of solvent is crucial. Commonly used solvents include dichloromethane, tetrahydrofuran, or ethyl acetate, which provide good solubility and reaction rates.
Reducing agents such as sodium triacetoxyborohydride are preferred for their mildness and selectivity in reductive amination, minimizing over-reduction or side reactions.
The ester protection with tert-butyl group is stable under reductive conditions but can be selectively removed later if needed using acidic conditions (e.g., trifluoroacetic acid).
Reaction temperature is generally maintained at room temperature to 40°C to balance reaction kinetics and avoid decomposition.
Yields reported in various synthetic protocols range from 65% to 85% , depending on reaction scale and purification methods.
Alternative Synthetic Routes
While the reductive amination approach is most common, alternative methods include:
Mannich-type reactions : Direct condensation of piperidine derivatives with formaldehyde and 4-methyl-pyridin-2-ylamine under acidic conditions to form the aminomethyl linkage.
Nucleophilic substitution : Using halomethyl derivatives of piperidine or pyridine for substitution reactions, though these are less common due to harsher conditions and lower selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Piperidine tert-butyl ester, 4-methyl-pyridin-2-ylamine, formaldehyde, NaBH(OAc)3 | Room temp, organic solvent | High selectivity, mild conditions | Requires careful control of reducing agent |
| Mannich Reaction | Piperidine derivative, formaldehyde, 4-methyl-pyridin-2-ylamine, acid catalyst | Acidic medium, mild heating | One-pot, straightforward | Possible side reactions, lower yields |
| Nucleophilic Substitution | Halomethyl-piperidine or pyridine derivatives, amine nucleophile | Elevated temp, strong base | Direct substitution | Harsh conditions, lower selectivity |
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The synthesis typically involves a multi-step approach to ensure stereochemical purity and yield. Key steps include:
- Amide coupling : Reacting the pyridinylamine moiety with a piperidine derivative under carbodiimide-mediated conditions.
- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to stabilize the piperidine nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to achieve >95% purity .
Q. How is the compound characterized to confirm its identity and purity?
Standard analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify structural integrity and detect impurities (<2%) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity .
- Mass spectrometry : High-resolution MS (ESI+) to confirm molecular weight and isotopic patterns .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Emergency measures : Immediate eye washing and medical consultation are required upon exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Temperature control : Maintaining 0–5°C during Boc protection minimizes side reactions .
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in pyridine functionalization .
Q. How should researchers resolve contradictions in reported toxicity data?
- Cross-referencing sources : Compare acute toxicity classifications (e.g., Category 4 for dermal/oral exposure ) with experimental LD50 values from in vivo studies.
- In silico modeling : Use tools like OECD QSAR Toolbox to predict toxicity profiles when empirical data is sparse .
Q. What structural modifications influence its biological activity?
- Piperidine ring substitutions : Adding electron-withdrawing groups (e.g., -CF₃) enhances target binding affinity .
- Pyridine methylation : The 4-methyl group on the pyridine ring improves metabolic stability in pharmacokinetic studies .
Q. How can degradation pathways be analyzed under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Stability-indicating assays : Monitor parent compound loss using validated HPLC methods .
Q. What role does chirality play in its pharmacological profile?
- Enantiomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates R/S isomers, revealing differences in IC50 values for target enzymes .
- Stereospecific synthesis : Asymmetric hydrogenation ensures >99% enantiomeric excess for preclinical testing .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Spectroscopic binding assays : Fluorescence quenching or SPR to measure interaction kinetics with biological targets .
- Molecular docking : Use AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies .
Q. What challenges arise during scale-up, and how can they be mitigated?
- Solvent volume reduction : Switch from batch to flow chemistry to manage exothermic reactions .
- Pilot-scale purification : Optimize column dimensions and gradient profiles to maintain yield (>90%) at 1 kg scale .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
